molecular formula C10H12F3NO B13025860 (3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL

(3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL

Cat. No.: B13025860
M. Wt: 219.20 g/mol
InChI Key: XCEWKKRNJSIGKQ-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL is a chiral amino alcohol with a molecular formula of C₁₀H₁₂F₃NO and a molecular weight of 219.2 g/mol (CAS: 1447208-02-7) . Its structure features a 3-fluorophenyl ring substituted at the para position with a difluoromethyl (-CF₂H) group, coupled with a (3S)-configured aminopropanol backbone.

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

(3S)-3-amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-ol

InChI

InChI=1S/C10H12F3NO/c11-8-5-6(9(14)3-4-15)1-2-7(8)10(12)13/h1-2,5,9-10,15H,3-4,14H2/t9-/m0/s1

InChI Key

XCEWKKRNJSIGKQ-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CCO)N)F)C(F)F

Canonical SMILES

C1=CC(=C(C=C1C(CCO)N)F)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group in (3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .

  • Reduction: : The compound can be reduced to modify the functional groups. For instance, the amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: : The phenyl ring can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, and other oxidizing agents.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄).

    Substitution: Halogens (Br₂, Cl₂), nucleophiles (amines, alcohols).

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted phenyl rings.

Scientific Research Applications

Chemical Properties and Structure

This compound features a chiral center at the carbon atom adjacent to the amino group, which contributes to its biological activity. Its molecular formula is C10H12F3NOC_{10}H_{12}F_3NO with a molecular weight of approximately 219.21 g/mol. The presence of difluoromethyl and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it an interesting candidate for pharmaceutical applications.

Drug Design

The incorporation of fluorine atoms into drug molecules is known to enhance their pharmacokinetic properties. The trifluoromethyl group, in particular, has been associated with increased potency and selectivity in drug candidates. This compound can serve as a scaffold for developing new pharmaceuticals targeting various biological pathways.

  • Antidepressants : Studies have shown that fluorinated compounds can significantly enhance the binding affinity to serotonin receptors, which is crucial for the development of antidepressants .
  • Antiviral Agents : The structural features of (3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL may contribute to the inhibition of viral enzymes, making it a potential candidate for antiviral drug development .

Synthesis of Bioactive Molecules

The compound serves as an important intermediate in synthesizing other bioactive molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, allows chemists to modify its structure for tailored biological activity.

Trifluoromethyl Group in Drug Development

A review of FDA-approved drugs containing trifluoromethyl groups highlights the significance of this chemical moiety in enhancing drug efficacy and safety profiles. For instance, compounds similar to this compound have been shown to improve the pharmacological properties of existing drugs by increasing their metabolic stability and reducing toxicity .

Drug Name Application Fluorinated Moiety Outcome
UbrogepantMigraine treatmentTrifluoromethyl groupEnhanced potency
PretomanidTuberculosis treatmentTrifluoromethoxy groupImproved efficacy

Environmental Impact Studies

Research has also focused on the environmental implications of fluorinated compounds like this compound. Studies indicate that while these compounds exhibit desirable biological properties, their persistence in the environment raises concerns regarding ecological toxicity and bioaccumulation .

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity by forming hydrogen bonds and other interactions with the target site. The compound’s chiral nature also plays a crucial role in its biological activity, influencing its interaction with chiral environments in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogues:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features
(3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL 4-(difluoromethyl), 3-fluoro C₁₀H₁₂F₃NO 219.2 High fluorine content; electron-withdrawing groups enhance polarity
(3S)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL 4-(tert-butyl) C₁₃H₂₁NO 207.31 Bulky tert-butyl group increases lipophilicity
3-Amino-3-(3-fluorophenyl)propan-1-ol 3-fluoro C₉H₁₂FNO ~169.2 Simpler structure; lacks difluoromethyl group
(S)-2-(4-Trifluoromethyl-phenyl-amino)-propan-1-ol 4-(trifluoromethyl) C₁₀H₁₁F₃N₂O ~232.2* Trifluoromethyl substituent; distinct amino-alcohol configuration

*Note: The molecular weight listed in (116 g/mol) likely contains an error, as the formula suggests a higher value.

Key Observations:
  • Steric Effects : The tert-butyl analogue’s bulky substituent may enhance membrane permeability but reduce solubility compared to fluorine-rich derivatives .
  • Molecular Weight : The target compound’s higher molecular weight (219.2 vs. ~169–232 g/mol) reflects its additional fluorine atoms, which could influence pharmacokinetics .

Biological Activity

(3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL is a chiral amino acid derivative notable for its unique fluorinated structure. The compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications.

Molecular Characteristics

PropertyValue
Molecular FormulaC10H12F3NO
Molecular Weight219.20 g/mol
IUPAC NameThis compound
InChI KeyVJUJTLXEEDQNQM-QRPNPIFTSA-N

The presence of difluoromethyl and fluorophenyl groups contributes to the compound's unique chemical properties, enhancing its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to inhibit certain enzymes by binding to their active sites, thus blocking substrate access and reducing enzyme function. This mechanism is crucial for its potential therapeutic applications, particularly in diseases where enzyme inhibition is beneficial.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research has indicated that compounds with similar fluorinated structures demonstrate enhanced potency in inhibiting enzymes involved in neurotransmitter uptake. For instance, the introduction of a trifluoromethyl group in para-position on phenolic compounds has been shown to increase the potency for inhibiting serotonin uptake significantly .
  • Antimicrobial Activity : A study highlighted the antimicrobial properties of fluorinated amino acids, including derivatives similar to this compound. These compounds exhibited effective inhibition against various bacterial strains, suggesting potential applications in antibiotic development .
  • Pharmacokinetics : Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that the compound has a favorable absorption profile, with a moderate half-life that allows for sustained biological activity .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityNotes
(S)-3-Amino-3-(4-fluorophenyl)propanoic acidModerate enzyme inhibitionLacks the difluoromethyl group
(S)-3-Amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-olEnhanced antimicrobial propertiesSimilar structure with slight modification

The comparative analysis shows that the inclusion of difluoromethyl groups significantly enhances biological activity compared to other related compounds.

Therapeutic Potential

The compound has been investigated for various therapeutic applications due to its ability to modulate enzyme activities:

  • Neurological Disorders : Its potential as an inhibitor for neurotransmitter-related enzymes positions it as a candidate for treating conditions like depression and anxiety.
  • Antimicrobial Development : Given its demonstrated antimicrobial properties, it may serve as a lead compound in developing new antibiotics.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from substituted benzaldehydes, followed by halogenation, reduction, and amination processes leading to the final product formation.

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